molecular formula C20H28O B017824 Retinal, 9-cis- CAS No. 514-85-2

Retinal, 9-cis-

Cat. No. B017824
CAS RN: 514-85-2
M. Wt: 284.4 g/mol
InChI Key: NCYCYZXNIZJOKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

9-cis-Retinal can be synthesized enzymatically from β-carotene isomers in the liver and intestine, demonstrating the body's capability to convert dietary sources into this vital compound. A detailed synthesis pathway of 9-cis-retinal involves enzymatic conversion from 9-cis-β-carotene, highlighting the importance of dietary β-carotene in retinoid metabolism (Nagao & Olson, 1994). Additionally, targeted chemical synthesis methods have been developed, as demonstrated by the six-step synthesis process from β-ionone, providing insights into the structural complexity and chemical versatility of 9-cis-retinal (Navidi et al., 2018).

Molecular Structure Analysis

The molecular structure of 9-cis-retinal is characterized by its cis configuration at the 9th carbon double bond, which significantly influences its binding and activity in biological systems. The subtle steric differences between the 11-cis and 9-cis configurations of retinal have profound effects on their efficacy as ligands in the visual pigment rhodopsin, illustrating the critical role of molecular structure in retinal function (DeGrip et al., 2011).

Chemical Reactions and Properties

9-cis-Retinal undergoes specific chemical reactions, notably isomerization, which is essential for the regeneration of visual pigments. The isomerization process of all-trans-retinal to 9-cis-retinal has been demonstrated to be facilitated by various nucleophiles, providing insights into the photochemical properties and reactivity of retinal in the visual cycle (Futterman & Rollins, 1973).

Physical Properties Analysis

The physical properties of 9-cis-retinal, including its absorbance spectrum and stability, play a significant role in its function as a chromophore in visual pigments. The comparison of 9-cis-retinal with other isomers within the chromophore binding pocket of rhodopsin offers valuable insights into the photophysical properties of visual pigments and the impact of retinal isomerization on vision (Sekharan et al., 2007).

Chemical Properties Analysis

The chemical properties of 9-cis-retinal, including its reactivity and interaction with proteins such as opsins, are crucial for its role in visual phototransduction. The formation of 9-cis-retinoylopsins and the study of their biochemical and spectral properties elucidate the mechanisms by which retinal isomers contribute to the diversity and function of visual pigments (Calhoon & Rando, 1985).

Scientific Research Applications

  • Stem Cell Research and Therapy Development : Kaya et al. (2019) found that 9-cis retinal accelerates rod photoreceptor differentiation in human stem cell-derived retinal organoids, which is beneficial for disease modeling and evaluating therapies in vitro (Kaya et al., 2019).

  • Therapeutic Applications in Retinal Disorders : Research by Maeda et al. (2009) and Rotenstreich et al. (2009) demonstrated the effectiveness of 9-cis-retinyl acetate in improving photoreceptor function in mice and reversing a human retinal dystrophy, fundus albipunctatus, respectively. These findings suggest its potential as a therapeutic agent for age-related retinal dysfunction and specific retinal dystrophies (Maeda et al., 2009) (Rotenstreich et al., 2009).

  • Mechanistic Insights into Photoisomerization : Studies by Yuzawa & Hamaguchi (2010) and Sekharan et al. (2007) explored the photoisomerization mechanism of 9-cis retinal, providing valuable insights into the photodynamics in solutions and the photophysical properties of visual pigments (Yuzawa & Hamaguchi, 2010) (Sekharan et al., 2007).

  • Role in Vision Restoration : Clinical studies, such as those by Scholl et al. (2015) and Palczewski (2010), have shown the safety and efficacy of 9-cis-retinal in restoring vision in inherited retinal degenerations and improving visual performance in Rpe65-mutant dogs (Scholl et al., 2015) (Palczewski, 2010).

  • Understanding Retinal Binding and Activation Mechanisms : Research by Labrecque et al. (1995) and Nonaka et al. (2020) highlighted 9-cis-retinal as a specific ligand for RXR receptors and its unique retinal binding properties, furthering our understanding of visual pigment mechanisms (Labrecque et al., 1995) (Nonaka et al., 2020).

Mechanism of Action

Target of Action

9-cis-Retinal, a derivative of vitamin A, primarily targets the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . These receptors are nuclear receptors that regulate gene expression and play crucial roles in various physiological processes, including embryonic development, cell differentiation, and vision .

Mode of Action

The mode of action of 9-cis-Retinal involves its conversion into 9-cis-Retinoic acid, which acts as a potent agonist for RARs and RXRs . Upon absorption of a photon, 9-cis-Retinal undergoes isomerization, promoting a p electron in the pi bond to a higher-energy orbital. This excitation “breaks” the pi component of the double bond, temporarily converting it into a single bond, allowing the molecule to rotate around this single bond .

Biochemical Pathways

9-cis-Retinal is involved in the retinoid cycle, a crucial biochemical pathway for vision. It is converted into 9-cis-Retinoic acid, which regulates the expression of target genes via activation of RARs and RXRs . This process is essential for many physiological processes, including embryonic development, reproduction, postnatal growth, differentiation, maintenance of various epithelia, immune responses, and vision .

Pharmacokinetics

The pharmacokinetics of 9-cis-Retinal involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolically converted first to fatty acid esters and consequently to 9-cis-retinal to form isorhodopsin . The plasma 9-cis-Retinoic acid area under the curve declines by an average of 65% from day 1 values , indicating its metabolism and clearance from the body.

Result of Action

The action of 9-cis-Retinal results in improved visual function and preservation of retinal morphology . It supports photoreceptor survival and may alleviate retinal degeneration by reducing retinal microglia activation . It also induces apoptosis, regulates the cell cycle, and exhibits anti-cancer, anti-inflammatory, and neuroprotective activities .

Action Environment

The action of 9-cis-Retinal can be influenced by environmental factors. For instance, the efficacy of 9-cis-Retinal in improving visual function and preserving retinal morphology was observed in mice under specific conditions . .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

A proof-of-concept study for oral synthetic 9-cis-retinyl provides visual rescue for late-onset autosomal dominant retinitis pigmentosa (adRP) . The synthetic compound was designed to replace the normal functioning of 11-cis retinal . The QLT091001 compound is understood to convert in the body to 9-cis retinal to combine with opsin forming iso-rhodopsin and initiating the phototransduction cascade upon activation by light .

Biochemical Analysis

Biochemical Properties

9-cis-Retinal interacts with various enzymes and proteins. It is produced by the oxidation of 9-cis-retinol by cis-retinol dehydrogenase . It binds to cellular retinol-binding protein-I (CRBP-I) and CRBP-II, and to cellular retinaldehyde-binding protein (CRALBP) . It also inhibits differentiation of RCJ C5.18 chondrogenic cells into cartilage .

Cellular Effects

9-cis-Retinal has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis, regulate the cell cycle, and exhibit anti-cancer, anti-inflammatory, and neuroprotective activities . In the retina, it plays a crucial role in the visual cycle, contributing to the formation of the light-sensitive pigment rhodopsin .

Molecular Mechanism

The molecular mechanism of 9-cis-Retinal involves its conversion to 11-cis-retinal, the chromophore of rhodopsin, a light-sensitive protein in the retina . Upon absorption of light, 9-cis-Retinal undergoes isomerization to form all-trans-retinal, which is then reduced to all-trans-retinol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-cis-Retinal have been observed to change over time. For instance, long-term administration of 9-cis-Retinal in mice has been shown to improve visual function and preserve retinal morphology .

Dosage Effects in Animal Models

The effects of 9-cis-Retinal vary with different dosages in animal models. For example, single doses of 9-cis-Retinal provided significant dose-dependent improvement in electroretinographic responses in mice . Furthermore, daily doses for 2 weeks induced remarkable improvement of retinal function .

Metabolic Pathways

9-cis-Retinal is involved in the retinoid cycle, a metabolic pathway crucial for vision . This pathway involves the conversion of all-trans-retinol to 11-cis-retinal, the chromophore of rhodopsin .

Subcellular Localization

The subcellular localization of 9-cis-Retinal is primarily in the outer segments of cone photoreceptors . This localization is crucial for its role in the visual cycle and the formation of rhodopsin .

properties

IUPAC Name

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCYZXNIZJOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859212
Record name (13cis)-Retinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

472-86-6, 514-85-2
Record name Retinal, 13-cis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Retinal, 9-cis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 9-cis-Retinal primarily interacts with opsin, the protein component of visual pigments, to form isorhodopsin in rod photoreceptor cells. [] This binding is analogous to the binding of 11-cis-retinal to opsin, which forms rhodopsin, the primary visual pigment responsible for dim-light vision. []

A: The binding of 9-cis-Retinal to opsin triggers a conformational change in the protein, leading to the activation of a signaling cascade known as phototransduction. [] This cascade ultimately results in the transmission of visual signals to the brain. []

A: Yes, studies have shown that 9-cis-Retinal can partially restore visual function in animal models of Leber congenital amaurosis (LCA), a group of inherited retinal diseases. [, , , , ] For example, in Rpe65-/- mice, a model of LCA, oral administration of 9-cis-Retinal led to the formation of isorhodopsin and restored light sensitivity. []

A: Yes, 9-cis-Retinal can also bind to cellular retinaldehyde-binding protein (CRALBP), a protein involved in the visual cycle. [] Interestingly, CRALBP exhibits thermal isomerase activity when bound to 9-cis-retinal, converting it to 9,13-dicis-retinal. []

ANone: The molecular formula of 9-cis-Retinal is C20H28O, and its molecular weight is 284.44 g/mol.

A: 9-cis-Retinal has a characteristic absorption maximum (λmax) around 370-380 nm in its unbound form. When bound to opsin forming isorhodopsin, the λmax shifts to approximately 487 nm. [] The exact λmax can vary slightly depending on the species and the experimental conditions.

A: 9-cis-Retinal is a valuable tool in vision research, particularly in studying the structure and function of visual pigments and the mechanisms of the visual cycle. [, ]

ANone: 9-cis-Retinal itself does not possess inherent catalytic properties. Its primary role is as a chromophore, undergoing isomerization upon light absorption, which triggers the activation of visual phototransduction.

A: Yes, computational chemistry techniques, such as molecular docking and molecular dynamics simulations, have been used to study the interaction of 9-cis-Retinal with opsin. [, ] These methods provide insights into the binding site, binding affinity, and conformational changes upon ligand binding.

A: Yes, computational studies have examined the structural and energetic properties of different cis isomers of retinal in visual pigments. [] These studies suggest that electrostatic interactions between retinal and opsin play a crucial role in the natural selection of 11-cis-retinal. []

A: Yes, modifications to the structure of 9-cis-Retinal, such as the introduction of methyl groups, can alter its binding affinity to opsin and the spectroscopic properties of the resulting pigment. []

A: Several strategies have been explored to improve the stability of 9-cis-Retinal. One approach involves conjugating it to other molecules, such as chitosan, to form prodrugs with enhanced stability and sustained release properties. [] In a study using Lrat-/- mice, a model of retinal disease, chitosan-9-cis-retinal conjugates exhibited improved pharmacokinetic properties and sustained plasma levels of 9-cis-retinol, resulting in a longer duration of visual function recovery. []

ANone: As a retinoid, 9-cis-Retinal should be handled with caution, following appropriate safety guidelines for handling potentially hazardous chemicals. Consult relevant safety data sheets and institutional guidelines for specific instructions on storage, handling, and disposal.

A: 9-cis-Retinal, like other retinoids, is metabolized by enzymes such as aldehyde dehydrogenases (ALDHs) to form 9-cis-retinoic acid. [, , , , , ] Multiple ALDH isozymes can contribute to this metabolic conversion, including RALDH1, RALDH2, and ALDH12. []

A: Researchers have employed various in vitro models, including reconstituted systems using purified opsin and retinal isomers, as well as cell-based assays using HEK293 cells expressing visual pigments, to investigate the regeneration kinetics and binding properties of 9-cis-Retinal with opsin. [, , ]

ANone: While 9-cis-Retinal has shown promise in preclinical studies, more research is needed to fully understand its long-term safety profile in humans. As with any potential therapeutic agent, careful evaluation of potential risks and benefits is crucial.

ANone: Delivering therapeutic agents to the retina poses significant challenges due to the blood-retinal barrier, which restricts the passage of many molecules from the bloodstream into the eye.

A: Researchers are investigating various drug delivery strategies to improve the delivery of 9-cis-Retinal and other retinoids to the retina. These strategies include intravitreal injections, sustained-release implants, and the development of novel drug delivery systems that can bypass the blood-retinal barrier. [, ]

A: 9-cis-Retinal is commonly extracted from biological samples using organic solvents and then analyzed using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection. [, , ]

ANone: Information regarding the environmental fate and potential ecotoxicological effects of 9-cis-Retinal is limited and requires further investigation.

A: Like other retinoids, 9-cis-Retinal is highly lipophilic and exhibits poor solubility in aqueous solutions. [] Its dissolution and solubility can be influenced by factors such as pH, temperature, and the presence of solubilizing agents.

ANone: Analytical methods for characterizing and quantifying 9-cis-Retinal are validated following standard guidelines to ensure accuracy, precision, specificity, linearity, range, robustness, and stability.

ANone: Stringent quality control measures are crucial for ensuring the purity, identity, potency, and stability of 9-cis-Retinal used in research and potential therapeutic applications.

ANone: Limited information is available regarding the potential immunogenicity of 9-cis-Retinal. Further research is needed to assess its potential to induce an immune response.

ANone: Data on the specific interactions of 9-cis-Retinal with drug transporters is limited.

ANone: Information regarding 9-cis-Retinal's potential to induce or inhibit drug-metabolizing enzymes is scarce and requires further investigation.

ANone: As a naturally occurring retinoid, 9-cis-Retinal is generally considered biocompatible. It is metabolized in the body and ultimately eliminated.

ANone: Research is ongoing to explore alternative therapeutic strategies for retinal diseases, including gene therapy, stem cell therapy, and the development of novel pharmacological agents that target different pathways involved in retinal degeneration.

ANone: Specific guidelines for the recycling and waste management of 9-cis-Retinal might vary depending on the specific application and local regulations. It is crucial to follow appropriate waste disposal protocols for potentially hazardous chemicals.

A: Research on 9-cis-Retinal and visual pigments requires specialized equipment and facilities, including those for cell culture, protein purification, spectroscopy, electrophysiology, microscopy, and animal studies. [, , , , , , , ] Access to animal models of retinal diseases is essential for in vivo studies.

A: Research on 9-cis-Retinal has significantly contributed to our understanding of the visual cycle, the molecular mechanisms of vision, and the development of potential therapies for retinal diseases. Early studies focused on characterizing the ability of 9-cis-Retinal to form isorhodopsin and its role in the visual cycle. [, ] Subsequent research has explored its potential therapeutic applications, particularly in treating retinal diseases caused by mutations in genes involved in 11-cis-retinal synthesis. [, , , , ]

A: The study of 9-cis-Retinal and its role in vision has benefited from collaborations among scientists from diverse fields, including biochemistry, biophysics, molecular biology, genetics, pharmacology, ophthalmology, and computational chemistry. [, , , , , , , ] For example, the development of novel therapeutic strategies for retinal diseases often involves interdisciplinary approaches that combine drug discovery, drug delivery, and gene therapy. [, ]

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